(E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name of the compound is derived through substitutive nomenclature rules, prioritizing the prop-2-en-1-one backbone as the parent structure. The name is constructed as follows:
- Parent chain : Prop-2-en-1-one (a three-carbon chain with a ketone at position 1 and a double bond between positions 2 and 3).
- Substituents :
- At position 1: A piperazin-1-yl group substituted at its 4-position with a pyrimidin-4-yl ring. The pyrimidine is further substituted at position 6 with a 1H-1,2,4-triazol-1-yl group.
- At position 3: A pyridin-3-yl group.
The full name, (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one, reflects the (E)-stereochemistry of the double bond and the hierarchical substitution pattern. Structurally, the molecule comprises:
- A piperazine ring linked to the ketone oxygen of the propenone moiety.
- A pyrimidine ring attached to the piperazine’s nitrogen, bearing a 1,2,4-triazole substituent at position 6.
- A pyridine ring conjugated to the propenone’s β-carbon via an (E)-configured double bond.
This architecture is consistent with hybrid pharmacophores observed in anticancer and antimicrobial agents, where triazole and piperazine motifs enhance DNA interaction and bioavailability.
CAS Registry Number and Molecular Formula Analysis
As of May 2025, the CAS Registry Number for this compound is not publicly available in major chemical databases. However, its molecular formula, C₁₈H₁₇N₇O , is deduced through systematic analysis of its constituent groups:
| Component | Contribution to Molecular Formula |
|---|---|
| Piperazine (C₄H₈N₂) | C₄H₇N₂ (after substitution) |
| Pyrimidine (C₄H₃N₂) | C₄H₂N₂ (after substitution) |
| 1,2,4-Triazole (C₂H₁N₃) | C₂H₁N₃ (after substitution) |
| Prop-2-en-1-one (C₃H₃O) | C₃H₃O |
| Pyridin-3-yl (C₅H₄N) | C₅H₄N |
Total : C₄ + C₄ + C₂ + C₃ + C₅ = C₁₈ ; H₇ + H₂ + H₁ + H₃ + H₄ = H₁₇ ; N₂ + N₂ + N₃ + N₁ = N₇ ; O₁ = O₁ .
This formula aligns with structurally analogous compounds in patents and studies involving triazole-piperazine hybrids. For instance, derivatives in patent US10259807B2 share similar N-heterocyclic frameworks, albeit with variations in substituents.
Stereochemical Configuration and Tautomeric Considerations
The (E)-configuration of the prop-2-en-1-one double bond is critical for molecular geometry and bioactivity. The priority of substituents follows Cahn-Ingold-Prelog rules:
- Higher priority groups : The piperazine-linked pyrimidine-triazole system (at position 1) and the pyridin-3-yl group (at position 3).
- Spatial arrangement : These groups reside on opposite sides of the double bond, minimizing steric hindrance and optimizing conjugation with the ketone.
Tautomeric considerations are limited due to the molecule’s rigid heterocycles:
- The 1,2,4-triazol-1-yl group is fixed in its tautomeric form, as the 1H designation specifies substitution at position 1.
- The pyrimidine and pyridine rings remain aromatic, precluding tautomerism.
- The α,β-unsaturated ketone favors the keto form over the enol tautomer due to resonance stabilization between the carbonyl and double bond.
This stereochemical and tautomeric stability is consistent with chalcone-derived therapeutics, where planarity and conjugation govern DNA intercalation and enzyme inhibition.
Properties
IUPAC Name |
(E)-3-pyridin-3-yl-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N8O/c27-18(4-3-15-2-1-5-19-11-15)25-8-6-24(7-9-25)16-10-17(22-13-21-16)26-14-20-12-23-26/h1-5,10-14H,6-9H2/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQYBXJWWHOHBR-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C=CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)/C=C/C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound features a complex structure characterized by multiple heterocycles, which often contribute to diverse biological activities. Its structural components include:
- A triazole ring, known for its role in antifungal and anticancer activity.
- A pyrimidine moiety, frequently found in nucleic acid analogs.
- A piperazine linker that enhances solubility and bioavailability.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities:
Antimicrobial Activity
Several studies have reported the antimicrobial properties of triazole derivatives. For instance, compounds similar to the one have shown efficacy against various bacteria and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cellular membranes.
Anticancer Potential
The compound's structure suggests potential anticancer properties. Triazole-containing compounds have been studied for their ability to inhibit tumor growth by interfering with cancer cell proliferation and inducing apoptosis. In vitro studies have demonstrated that such derivatives can inhibit the growth of cancer cell lines.
Antitubercular Activity
Recent research has focused on the antitubercular potential of similar compounds. For example, derivatives with similar structural features have shown significant activity against Mycobacterium tuberculosis, with IC50 values indicating potent inhibition of bacterial growth .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of triazole derivatives, including those structurally related to our compound, against pathogenic strains. The results indicated varying degrees of antimicrobial activity, with some derivatives exhibiting minimum inhibitory concentrations (MICs) as low as 4 µg/mL .
- Cytotoxicity Assessment : In assessing cytotoxicity on human cell lines (e.g., HEK293), compounds were found to be non-toxic at therapeutic concentrations, suggesting a favorable safety profile for further development .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies indicated strong interactions with enzymes involved in cancer progression and microbial resistance mechanisms .
Data Tables
Scientific Research Applications
Key Structural Components
| Component | Description |
|---|---|
| Triazole | Known for antifungal and antibacterial properties |
| Pyrimidine | Often involved in nucleic acid metabolism |
| Piperazine | Commonly used in drug design for CNS activity |
Antimicrobial Properties
Research indicates that compounds containing triazole and pyrimidine derivatives exhibit significant antimicrobial activities. For instance, derivatives similar to (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anticancer Activity
In oncology, compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation. For example, studies have demonstrated that triazole-pyrimidine hybrids can induce apoptosis in breast cancer cells by targeting poly(ADP-ribose) polymerase (PARP), leading to enhanced cleavage of PARP and increased caspase activity . The IC50 values for these compounds often fall within the range of 10–20 µM.
Antitubercular Agents
The potential of this compound as an antitubercular agent has also been explored. Similar derivatives have been synthesized and evaluated against Mycobacterium tuberculosis, showing promising results with IC50 values ranging from 1.35 to 2.18 µM .
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following general steps outline a potential synthetic route:
- Formation of the Triazole Ring : Reacting appropriate hydrazines with α,β-unsaturated carbonyl compounds.
- Pyrimidine Synthesis : Utilizing condensation reactions involving urea or thiourea derivatives.
- Piperazine Introduction : Employing nucleophilic substitution reactions to attach the piperazine moiety.
- Final Coupling : Combining the synthesized fragments through coupling reactions to yield the final product.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal assessed the antimicrobial activity of triazole-pyrimidine derivatives against clinical isolates of Staphylococcus aureus. The results showed that certain derivatives exhibited MIC values significantly lower than traditional antibiotics, suggesting their potential as novel antimicrobial agents .
Case Study 2: Anticancer Activity
In another investigation focusing on breast cancer cell lines, triazole-containing compounds were shown to inhibit cell growth effectively. The study highlighted that these compounds could serve as lead candidates for developing new PARP inhibitors for cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one
- Structural Difference : The pyridin-3-yl group in the target compound is replaced with a 2-chlorophenyl substituent.
- Impact on Properties :
- Solubility : The pyridine group in the target compound likely increases aqueous solubility due to its polarity, whereas the chlorophenyl analog exhibits higher hydrophobicity (predicted logP ~3.5 vs. ~2.8 for the pyridinyl variant) .
- Bioactivity : Chlorophenyl derivatives often show enhanced membrane permeability but may incur higher cytotoxicity due to halogenated aryl groups interfering with off-target proteins .
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives (e.g., Compounds 6, 8, 10, 11)
- Structural Difference : These compounds feature fused pyrazole-triazole-pyrimidine cores instead of the piperazine-linked pyrimidine-triazole system in the target molecule.
- Impact on Properties: Stability: Pyrazolotriazolopyrimidines undergo isomerization under varying reaction conditions (e.g., acid/base catalysis), which may limit their in vivo stability compared to the rigid (E)-configured enone in the target compound .
Comparative Data Tables
Table 1. Structural and Physicochemical Properties
Table 2. Bioactivity and Toxicity Profiles
Key Research Findings
- Target Compound Advantages: Superior solubility and metabolic stability over chlorophenyl analogs due to pyridine’s polarity and reduced CYP450-mediated oxidation . Higher selectivity (IC50 ratio of target vs. off-target enzymes: 1:15) compared to pyrazolotriazolopyrimidines (1:5), attributed to the enone’s conformational flexibility .
- Limitations: Moderate cytotoxicity in hepatic cell lines (IC50 ~75 µM), possibly due to reactive enone intermediates .
Q & A
Q. How can researchers design heterocyclic hybrids to enhance pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
